molecular formula C17H15BrN3Na4O6P B609888 PEAQX sodium CAS No. 2102348-87-6

PEAQX sodium

Numéro de catalogue: B609888
Numéro CAS: 2102348-87-6
Poids moléculaire: 560.1588
Clé InChI: SMGAGBKXHAHCGQ-VSYRWHDMSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PEAQX sodium involves several steps, starting with the preparation of the quinoxaline core. The key steps include:

    Formation of the quinoxaline ring: This is typically achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Phosphonomethylation: The addition of a phosphonomethyl group to the quinoxaline core is a crucial step, often involving the use of a

Activité Biologique

PEAQX sodium, specifically in its tetrasodium salt form, is a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, particularly selective for the GluN2A subunit. This compound has garnered attention in pharmacological research due to its significant implications in neurological disorders, particularly those involving excitotoxicity and seizures.

PEAQX operates primarily as an NMDA receptor antagonist with an IC50 value of 8 nM, indicating its potency. It exhibits over 100-fold selectivity for the hGluN2A receptor compared to the hGluN2B receptor, making it a valuable tool in studying the role of NMDA receptors in various physiological and pathological processes .

Anticonvulsant Properties

Research has demonstrated that this compound possesses anticonvulsant properties. A study investigated its effects on seizure models in rats of different developmental stages. The findings indicated that:

  • Dose-Dependent Efficacy: PEAQX administered at doses of 5, 10, and 20 mg/kg significantly suppressed generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) across all age groups tested (12, 18, and 25 days old) .
  • Age-Related Differences: The efficacy varied with age; while higher doses effectively suppressed seizures in older rats (25 days), younger rats (12 and 18 days) exhibited a shift from generalized tonic-clonic seizures to clonic seizures, suggesting developmental differences in NMDA receptor composition and function .
Age GroupDose (mg/kg)Seizure TypeEffect
12 days5-20Generalized Tonic-ClonicSignificant suppression observed
18 days5-20Generalized Tonic-ClonicShift to clonic seizures noted
25 days20Generalized Tonic-ClonicComplete suppression

Selectivity and Binding Affinity

PEAQX's selectivity for the GluN2A subunit is crucial for its pharmacological profile. This selectivity allows for targeted research into conditions where GluN2A-mediated signaling is disrupted, such as in certain neurodegenerative diseases and epilepsy. The compound's ability to selectively inhibit this receptor subtype while sparing others provides insights into developing therapies that minimize side effects associated with broader NMDA receptor antagonism .

Case Studies

  • Developmental Impact on Anticonvulsant Action:
    A study published in Frontiers in Pharmacology explored how PEAQX's anticonvulsant action changes with postnatal development. Results indicated a maturation gradient in NMDA receptor subunit composition that influenced the efficacy of PEAQX in suppressing seizures .
  • Comparative Studies with Other Antagonists:
    Comparative studies have shown that while other NMDA antagonists exhibit broader activity across receptor subtypes, PEAQX's specific targeting of GluN2A allows for more refined therapeutic applications without the unwanted effects often seen with less selective agents .

Propriétés

IUPAC Name

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGAGBKXHAHCGQ-VSYRWHDMSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN3Na4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEAQX sodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PEAQX sodium
Reactant of Route 3
Reactant of Route 3
PEAQX sodium
Reactant of Route 4
Reactant of Route 4
PEAQX sodium
Reactant of Route 5
PEAQX sodium
Reactant of Route 6
PEAQX sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.